Ethyl 2-methyl-6-nitrobenzoate
Description
Significance in Synthetic Organic Chemistry
The primary significance of ethyl 2-methyl-6-nitrobenzoate (B8389549) in synthetic organic chemistry stems from its role as a precursor and building block for more complex molecules. The functional groups present on the aromatic ring offer multiple avenues for chemical transformation.
A key area of significance is derived from its parent carboxylic acid, 2-methyl-6-nitrobenzoic acid. The anhydride (B1165640) of this acid, known as 2-methyl-6-nitrobenzoic anhydride (MNBA), is a highly effective coupling reagent used in esterification and macrolactamization reactions. organic-chemistry.orgacs.org This method, often referred to as Shiina esterification, is renowned for its ability to form esters from nearly equimolar amounts of carboxylic acids and alcohols under mild conditions, showcasing excellent yields and high chemoselectivity. organic-chemistry.org The steric hindrance provided by the ortho-methyl group and the electronic effect of the ortho-nitro group in the MNBA reagent are crucial for its effectiveness, enabling the synthesis of complex molecules and natural products where other methods might fail. organic-chemistry.org
Furthermore, the nitro group of ethyl 2-methyl-6-nitrobenzoate can be readily reduced to an amino group, yielding ethyl 2-amino-6-methylbenzoate. This transformation is a gateway to a vast array of other compounds. The resulting aminobenzoate is a valuable intermediate for synthesizing heterocyclic compounds, such as quinazolines or benzodiazepines, which are common scaffolds in medicinal chemistry. The reduction of nitroaromatics is a fundamental and well-studied reaction, providing a reliable route to functionalized anilines from readily available nitrated precursors. nih.gov
Contextualization within Nitroaromatic and Benzoate (B1203000) Ester Research
This compound is a member of two broad and extensively studied families of chemical compounds: nitroaromatics and benzoate esters.
Nitroaromatic Compounds: Nitroaromatics are molecules that contain one or more nitro groups (—NO₂) attached to an aromatic ring. This class of compounds is of immense industrial importance, serving as precursors for dyes, polymers, pesticides, and explosives. nih.gov From a research perspective, the strong electron-withdrawing nature of the nitro group profoundly influences the chemical properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and modifying the reactivity of other substituents. nih.gov The photochemistry of nitroaromatic compounds is another active area of research, as they can undergo unique photoinduced reactions. rsc.org Due to their widespread use and inherent toxicity, the environmental fate and biodegradation of nitroaromatic compounds are also significant research topics, with scientists exploring microbial pathways for their remediation. nih.govcswab.org
Benzoate Esters: Benzoate esters are esters of benzoic acid and are ubiquitous in both nature and chemical synthesis. chemicalbook.comontosight.ai They are frequently used as intermediates in the production of fine chemicals and pharmaceuticals. chemicalbook.comontosight.ai The synthesis of benzoate esters, typically through Fischer esterification of benzoic acid with an alcohol or via transesterification, is a cornerstone reaction in organic chemistry. chemicalbook.comacs.org In synthetic strategies, the benzoate group can also serve as a protecting group for alcohols, valued for its stability under various reaction conditions and its straightforward removal by hydrolysis. organic-chemistry.org Research in this area continues to focus on developing more efficient and environmentally benign catalytic systems for ester synthesis and hydrolysis. acs.orgorganic-chemistry.org
Interactive Table 2: Representative Synthesis of a Precursor
This table outlines a general method for the production of 2-methyl-6-nitrobenzoic acid, the direct precursor to its ethyl ester, based on a patented oxidation process.
| Step | Description | Reactants | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| 1 | Oxidation | 3-nitro-o-xylene, Nitric Acid, Oxygen | 120-130 °C, 2.0-2.2 MPa | Crude mixture containing 2-methyl-6-nitrobenzoic acid | google.com |
| 2 | Purification | Crude product, Aqueous Alkali (e.g., NaHCO₃) | Extraction and pH adjustment | Solid 2-methyl-6-nitrobenzoic acid | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-6-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)9-7(2)5-4-6-8(9)11(13)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVBQGLYUBFXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Ethyl 2 Methyl 6 Nitrobenzoate
Precursor Synthesis: Regioselective Nitration of 2-Methylbenzoic Acid
The primary route to the precursor, 2-methyl-6-nitrobenzoic acid, involves the direct electrophilic aromatic substitution nitration of 2-methylbenzoic acid (o-toluic acid). This reaction's success hinges on controlling the regioselectivity to favor the introduction of the nitro group at the C6 position.
Optimization of Nitration Reaction Conditions (e.g., mixed acid system, temperature control)
The nitration of an aromatic ring is typically achieved using a "mixed acid" system, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.orgquizlet.com
Controlling the reaction temperature is the most critical factor for achieving high regioselectivity in the nitration of substituted benzoic acids. truman.edu For the nitration of m-methylbenzoic acid, which presents a similar challenge of directing group conflict, low temperatures are essential to maximize the yield of the desired isomer. google.compatsnap.com The reaction is highly exothermic, and adding the nitrating mixture slowly while maintaining a low temperature (typically between -20°C and 0°C) is crucial to prevent over-nitration and the formation of unwanted isomers. truman.edu Increasing the temperature can lead to a significant decrease in selectivity and the formation of byproducts. orgsyn.org
Below is a table summarizing typical conditions and outcomes for the nitration of a related compound, m-methylbenzoic acid, which illustrates the importance of temperature control.
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (min) | Selectivity for 2-nitro-3-methylbenzoic acid (%) | Reference |
|---|---|---|---|---|---|
| m-methylbenzoic acid | Conc. HNO₃ | -15 | 10 | 75.2 | patsnap.com |
| m-methylbenzoic acid | Conc. HNO₃ | -17 | 120 | 78.4 | google.com |
| m-methylbenzoic acid | Conc. HNO₃ | -17.8 | 35 | 79.8 | patsnap.com |
Mechanistic Studies of Aromatic Nitration Regioselectivity
The regiochemical outcome of the nitration of 2-methylbenzoic acid is determined by the directing effects of the two substituents on the benzene (B151609) ring: the methyl (-CH₃) group and the carboxylic acid (-COOH) group. masterorganicchemistry.com
Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, primarily through an inductive effect. It directs incoming electrophiles to the ortho and para positions (C3, C5, and C6 relative to the carboxyl group). libretexts.orgorganicchemistrytutor.comchemguide.co.uk
Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density from the ring through a resonance effect. It directs incoming electrophiles to the meta position (C3 and C5 relative to the carboxyl group). truman.eduorganicchemistrytutor.com
The nitration of 2-methylbenzoic acid thus involves competing directing effects. The nitro group can be directed to the C6 position (ortho to the methyl group) or the C3/C5 positions (meta to the carboxyl group and ortho/para to the methyl group). The formation of 2-methyl-6-nitrobenzoic acid is favored because the C6 position is activated by the ortho-directing methyl group. The stability of the carbocation intermediate (also known as a sigma complex or Wheland intermediate) formed during the electrophilic attack determines the major product. masterorganicchemistry.com The intermediate leading to the 6-nitro product is stabilized by the electron-donating methyl group. libretexts.org
Purification and Isolation Strategies for 2-Methyl-6-nitrobenzoic Acid
The nitration of 2-methylbenzoic acid typically yields a mixture of isomers, including 2-methyl-6-nitrobenzoic acid and other nitro-substituted products. Separating these isomers is a critical step. orgsyn.org
One effective strategy involves exploiting the differences in the isomers' physical and chemical properties. A common laboratory method is fractional crystallization, where the crude product mixture is dissolved in a suitable solvent and cooled, allowing the less soluble desired isomer to crystallize out.
A more advanced industrial method involves a multi-step chemical separation. google.compatsnap.com This process can include:
Esterification of the crude mixture: The mixture of nitrobenzoic acids is reacted with an alcohol. Due to steric hindrance, 2-methyl-6-nitrobenzoic acid esterifies at a much slower rate than other isomers. google.com
Separation: The more readily formed esters of the isomeric byproducts can be separated from the unreacted 2-methyl-6-nitrobenzoic acid.
Isolation: After separation, the 2-methyl-6-nitrobenzoic acid is isolated by adjusting the pH of the aqueous layer to precipitate the acid, which is then collected by filtration and dried. google.com
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are also used for the analytical separation and purity assessment of nitrobenzoic acid isomers. doi.orgnih.gov
Esterification Strategies for the Formation of Ethyl 2-methyl-6-nitrobenzoate (B8389549)
Once the 2-methyl-6-nitrobenzoic acid precursor has been synthesized and purified, the final step is its conversion to Ethyl 2-methyl-6-nitrobenzoate via esterification. The presence of two ortho substituents (methyl and nitro groups) makes the carboxylic acid sterically hindered, which can affect the choice of esterification method.
Direct Esterification Protocols and Yield Enhancement
The most common direct method for esterification is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comstudy.com
The Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.com To enhance the yield of the ester, the equilibrium must be shifted towards the products. This can be achieved in two primary ways:
Using Excess Alcohol: Employing a large excess of ethanol (B145695) acts as both the reactant and the solvent, driving the reaction forward according to Le Châtelier's principle. masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid ratio significantly improves ester yield. masterorganicchemistry.com
Removal of Water: The water produced during the reaction can be removed as it forms, which also shifts the equilibrium to the right. This is often accomplished using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene. masterorganicchemistry.com
Microwave-assisted organic synthesis (MAOS) has also been shown to improve yields and dramatically reduce reaction times for Fischer esterification, particularly when conducted in a sealed vessel which allows for temperatures above the solvent's boiling point. researchgate.netsemanticscholar.orgusm.myresearchgate.net
| Alcohol | Type | Yield (%) |
|---|---|---|
| Methanol | Primary | 77 |
| Ethanol | Primary | 74 |
| Propanol | Primary | 83 |
| Butanol | Primary | 98 |
| sec-Butanol | Secondary | 38 |
| tert-Butanol | Tertiary | 1 |
Alternative Esterification Methodologies
Due to the steric hindrance of 2-methyl-6-nitrobenzoic acid, the Fischer esterification may be slow or require harsh conditions. google.com Several alternative methods are available that can proceed under milder conditions.
Activation of the Carboxylic Acid: A common strategy is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride. The acyl chloride can then react readily with ethanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.
Coupling Reagents: Various coupling reagents can facilitate the direct formation of esters from carboxylic acids and alcohols under mild conditions. These reagents activate the carboxylic acid in situ. Examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification.
Shiina Esterification: This method uses an aromatic carboxylic acid anhydride (B1165640), specifically 2-methyl-6-nitrobenzoic anhydride (MNBA), as a powerful dehydrating condensation agent. wikipedia.orgorganic-chemistry.org The reaction is often catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgresearchgate.nettcichemicals.com This method is particularly effective for the synthesis of sterically hindered esters and for macrolactonization (intramolecular esterification). wikipedia.orgyoutube.comresearchgate.net The reaction proceeds through a mixed anhydride intermediate, which is then attacked by the alcohol to form the desired ester. wikipedia.orgyoutube.com
Advanced Synthetic Approaches to Benzoate Derivatives and Analogues
Multi-Step Synthesis Design and Efficiency
The efficient synthesis of this compound is strategically designed as a two-step process. This methodology ensures a high-yield production by first creating the necessary substituted benzoic acid precursor, 2-methyl-6-nitrobenzoic acid, which is then esterified.
The initial and critical step in this synthesis is the selective oxidation of 3-nitro-o-xylene. In a documented procedure, 1,2-dimethyl-3-nitrobenzene (B167072) (3-nitro-o-xylene) is treated with sodium hydroxide (B78521) and ethanol in an autoclave. chemicalbook.com The reaction proceeds under an oxygen pressure of 1.8 MPa at a temperature of 65°C for 24 hours. chemicalbook.com This controlled oxidation specifically targets one of the methyl groups of the starting material, converting it into a carboxylic acid functional group. This transformation results in the formation of 2-methyl-6-nitrobenzoic acid with a reported yield of 64%. chemicalbook.com
The second step of the synthesis is the esterification of the newly formed 2-methyl-6-nitrobenzoic acid to produce the desired this compound. While specific literature detailing the ethyl esterification of 2-methyl-6-nitrobenzoic acid is not abundant, a highly efficient and analogous process for the esterification of other nitrobenzoic acids has been well-documented. For instance, a process for preparing various alkyl nitrobenzoates involves heating the nitrobenzoic acid with an alcohol in the presence of a catalyst. A particularly relevant example is the synthesis of ethyl 2-nitrobenzoate, which is achieved by heating 2-nitrobenzoic acid with ethanol and a catalytic amount of hexafluoropropanesulfonic acid hydrate (B1144303) in toluene. google.com This method has been shown to produce the corresponding ethyl ester in a high yield of 92%. google.com Given the structural similarities, a similar high-efficiency Fischer esterification is the logical and expected pathway for the conversion of 2-methyl-6-nitrobenzoic acid to its ethyl ester.
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 3-nitro-o-xylene | 1. Sodium hydroxide, Ethanol2. Oxygen (1.8 MPa) | 2-methyl-6-nitrobenzoic acid | 64% chemicalbook.com |
| 2 | 2-methyl-6-nitrobenzoic acid | Ethanol, Acid catalyst (e.g., hexafluoropropanesulfonic acid hydrate) | This compound | ~92% (inferred from analogous reactions) google.com |
Chemical Reactivity and Transformation Studies of Ethyl 2 Methyl 6 Nitrobenzoate
Transformations Involving the Nitro Group
The nitro group is a versatile functional group, primarily known for its electron-withdrawing nature and its ability to be reduced to various other nitrogen-containing functionalities.
The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, most commonly leading to the formation of anilines. This conversion drastically alters the electronic properties of the benzene (B151609) ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of methods have been established for this transformation, which are applicable to substrates like Ethyl 2-methyl-6-nitrobenzoate (B8389549). wikipedia.org
Common approaches include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is often considered a "clean" method as the only byproduct is water.
Metal-Acid Systems: A classic and cost-effective method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com
Other Reducing Agents: Reagents like sodium hydrosulfite, tin(II) chloride, and samarium diiodide can also effectively reduce nitroarenes. wikipedia.org
The reduction can also be controlled to yield intermediate products such as hydroxylamines or oximes by using specific reagents and conditions. wikipedia.org For instance, reduction with zinc dust in the presence of ammonium chloride can yield the corresponding hydroxylamine. wikipedia.org
| Reagent/System | Product | Typical Conditions |
|---|---|---|
| H₂, Pd/C | Amine (Ethyl 2-amino-6-methylbenzoate) | Pressurized H₂ atmosphere, various solvents (e.g., ethanol (B145695), ethyl acetate) |
| Fe, HCl | Amine (Ethyl 2-amino-6-methylbenzoate) | Aqueous acidic medium, often heated |
| SnCl₂ | Amine (Ethyl 2-amino-6-methylbenzoate) | Ethanol, often used for its pH-neutral, nonaqueous system masterorganicchemistry.com |
| Zn, NH₄Cl | Hydroxylamine | Aqueous ammonium chloride solution |
While reduction is the most common reaction, the nitro group's strong electron-withdrawing properties are pivotal in other advanced reactions. For instance, the presence of a nitro group facilitates nucleophilic aromatic substitution, although this is less common on a benzene ring unless additional activating groups are present. wikipedia.org
A significant application related to the core structure of Ethyl 2-methyl-6-nitrobenzoate is found in the chemistry of its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid. This acid is the precursor to 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) , also known as the Shiina reagent. wikipedia.org This reagent is a highly effective coupling agent used for the formation of esters and amides, and particularly for the synthesis of medium-to-large sized lactones (macrolactonization) under mild, room temperature conditions. wikipedia.orgresearchgate.net The steric hindrance and electronic effects provided by the ortho-methyl and ortho-nitro groups are crucial for the high efficacy of the MNBA reagent in these condensation reactions. researchgate.netresearchgate.net
Reactivity of the Ester Moiety
The ethyl ester group is a primary site for nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This equilibrium-driven reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst would yield a different ester (e.g., Mthis compound). To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: An alkoxide, such as sodium methoxide (NaOMe), acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses, expelling the original ethoxide leaving group. masterorganicchemistry.com
Acid-Catalyzed Transesterification: An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. masterorganicchemistry.comlibretexts.org
| Catalyst Type | Example Catalyst | Reactant Alcohol (Solvent) | Product |
|---|---|---|---|
| Base | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Mthis compound |
| Acid | Sulfuric Acid (H₂SO₄) | Propanol (PrOH) | Propyl 2-methyl-6-nitrobenzoate |
The ester can be selectively hydrolyzed back to its parent carboxylic acid, 2-methyl-6-nitrobenzoic acid. This transformation is also typically achieved under acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester in water with a catalytic amount of a strong acid. The process is an equilibrium, and the presence of a large excess of water drives it toward the carboxylic acid product. libretexts.org
Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, like sodium hydroxide (B78521) (NaOH), is used. libretexts.org The hydroxide ion attacks the carbonyl carbon, and subsequent loss of the ethoxide leaving group forms the carboxylic acid. In the basic medium, the acid is immediately deprotonated to form the carboxylate salt. A final acidic workup step is required to regenerate the neutral carboxylic acid. libretexts.orgquora.com This method is often preferred due to its irreversible nature and typically high yields.
Reactivity Studies at the Methyl Group
The methyl group attached to the aromatic ring is a benzylic position. While less reactive than the nitro or ester groups, it can undergo certain transformations, primarily oxidation. The reactivity can be influenced by the significant steric hindrance from the two adjacent ortho substituents.
Oxidation of the benzylic methyl group to a carboxylic acid is a potential transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are capable of converting alkyl groups on a benzene ring into a carboxyl group, provided there is at least one benzylic hydrogen. quora.com In the case of this compound, this reaction would yield ethyl 2-carboxy-6-nitrobenzoate. However, the sterically crowded environment around the methyl group may necessitate harsh reaction conditions for this oxidation to proceed efficiently.
Aromatic Ring Functionalization Research of this compound
The study of the aromatic ring functionalization of this compound is primarily centered on electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of the benzene ring in this compound are significantly influenced by the three substituents: a methyl group (-CH₃) at position 2, a nitro group (-NO₂) at position 6, and an ethyl ester group (-COOCH₂CH₃) at position 1.
The directing effects of these substituents play a crucial role in determining the position of an incoming electrophile. The methyl group is an activating group and directs electrophiles to the ortho and para positions relative to itself. Conversely, the nitro and ethyl ester groups are deactivating groups, directing incoming electrophiles to the meta position relative to their own positions.
Detailed research findings on the direct aromatic ring functionalization of this compound are not extensively reported in publicly available literature. Therefore, the expected reactivity is often inferred from studies on similarly substituted aromatic compounds. The following sections discuss the anticipated outcomes for key electrophilic aromatic substitution reactions based on these principles and available data on analogous substrates.
Nitration
Nitration involves the introduction of a nitro group onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. For this compound, the existing nitro and ester groups strongly deactivate the ring, making further nitration challenging. The directing effects would favor substitution at the positions meta to both the nitro and ester groups. The methyl group directs to its ortho and para positions. The position C4 is meta to the ester and nitro groups and para to the methyl group, making it the most likely site for nitration.
| Reactant | Reagents and Conditions | Major Product(s) | Reference |
| Methyl benzoate (B1203000) | Conc. HNO₃, Conc. H₂SO₄, 0-15°C | Methyl 3-nitrobenzoate | ma.edursc.org |
| 2-Nitrotoluene | Conc. HNO₃, Conc. H₂SO₄ | 2,4-Dinitrotoluene and 2,6-Dinitrotoluene | sciencemadness.org |
Halogenation
Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The regioselectivity of halogenation on this compound would follow the same principles as nitration. The C4 position is the most probable site for substitution due to the combined directing effects of the existing groups.
Research on the chlorination of 2-nitrotoluene has shown that substitution occurs primarily at the positions ortho and para to the methyl group, yielding 6-chloro-2-nitrotoluene and 4-chloro-2-nitrotoluene. sciencemadness.org This suggests that in a more deactivated system like this compound, the activating influence of the methyl group remains significant in directing the incoming electrophile.
| Reactant | Reagents and Conditions | Major Product(s) | Reference |
| Toluene | Br₂, FeBr₃ | 2-Bromotoluene, 4-Bromotoluene | sciencemadness.org |
| 2-Nitrotoluene | Cl₂, Fe or Friedel-Crafts catalysts | 4-Chloro-2-nitrotoluene, 6-Chloro-2-nitrotoluene | sciencemadness.orggoogle.com |
Sulfonation
Sulfonation with fuming sulfuric acid would also be expected to occur at the C4 position of this compound. The strong deactivating effects of the nitro and ester groups would necessitate harsh reaction conditions.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings. quora.comechemi.com The presence of the nitro and ester groups on this compound makes the ring electron-poor and thus not sufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions. In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness. echemi.comstackexchange.com Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts reactions under standard conditions.
Applications As a Synthetic Intermediate and Research Scaffold
Building Block in Complex Molecule Synthesis
As a substituted benzene (B151609) derivative, Ethyl 2-methyl-6-nitrobenzoate (B8389549) can be employed as a foundational element in the synthesis of more elaborate molecular architectures.
While direct, large-scale applications of Ethyl 2-methyl-6-nitrobenzoate in the synthesis of commercial pharmaceuticals are not extensively documented, its structural analog, methyl 2-methyl-3-nitrobenzoate, serves as a key starting material in the synthesis of Lenalidomide. In this process, the methyl group is first brominated, and the resulting benzylic bromide is then used to alkylate a piperidine-2,6-dione derivative. The nitro group is subsequently reduced to an amine to yield the final active pharmaceutical ingredient. This example highlights the potential of substituted nitrobenzoates as crucial intermediates in medicinal chemistry. The presence of the nitro group allows for its conversion to an amino group at a later stage in the synthesis, a common strategy in the preparation of many pharmaceutical compounds.
The functional groups of this compound provide multiple avenues for derivatization to create novel organic compounds. The nitro group can be reduced to an amine, which can then undergo a wide array of reactions such as diazotization, acylation, and sulfonylation. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or hydrazides. The methyl group can also be functionalized, for instance, through oxidation or halogenation, to introduce further complexity. These transformations allow for the generation of a library of new compounds with potentially interesting chemical and biological properties for research and development.
Reagent in Specialized Organic Transformations
Beyond its role as a structural building block, the chemical nature of this compound lends itself to use in specific types of organic reactions.
Although less common than using the corresponding acid chloride or anhydride (B1165640), this compound can, in principle, be used to introduce the 2-methyl-6-nitrobenzoyl group into other molecules through transesterification or amidation reactions. However, a much more efficient and widely used reagent for this purpose is the related compound, 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent. wikipedia.org Developed by Professor Isamu Shiina, MNBA is a powerful condensing agent for the formation of esters (esterification) and lactones (macrolactonization) from carboxylic acids and alcohols. wikipedia.orgresearchgate.net The steric hindrance provided by the two ortho substituents (methyl and nitro groups) in MNBA is key to its effectiveness, promoting the desired reaction while minimizing side reactions. organic-chemistry.org The use of MNBA has been demonstrated in the total synthesis of various complex natural products. sigmaaldrich.com
Advanced Analytical and Spectroscopic Research Methodologies
Chromatographic Methods for Research-Grade Purity Assessment and Isolation
Chromatographic techniques are essential for separating Ethyl 2-methyl-6-nitrobenzoate (B8389549) from starting materials, byproducts, or isomers, thereby ensuring its research-grade purity. moravek.com Both gas and liquid chromatography are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for the analysis of volatile and thermally stable compounds like Ethyl 2-methyl-6-nitrobenzoate. For trace-level determination of related nitroaromatic compounds, a fused silica (B1680970) capillary column, such as one coated with 100% dimethylpolysiloxane (e.g., SPB-1), is effective. amazonaws.com Helium is typically used as the carrier gas. amazonaws.com A programmed temperature ramp, for instance, starting at 180°C and increasing to 220°C, can achieve effective separation. amazonaws.com The mass spectrometer detector not only quantifies the compound but also confirms its identity by its mass spectrum. An electron capture detector (ECD) can also be used, as it is highly sensitive to electrophilic compounds like nitroaromatics. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the purity assessment of nitroaromatic compounds. sepscience.com A reversed-phase (RP-HPLC) setup is commonly employed. mtc-usa.com Typical stationary phases include C18 or Phenyl Hydride columns. mtc-usa.comnih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile or isopropanol, and water. mtc-usa.comnih.gov Detection is commonly performed using a UV detector set at a wavelength where the nitroaromatic chromophore absorbs strongly, such as 254 nm. mtc-usa.com HPLC is particularly valuable for separating isomers and non-volatile impurities that are not amenable to GC analysis. epa.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl benzoate (B1203000) |
| Deuterated chloroform |
| Helium |
| Acetonitrile |
Theoretical and Computational Investigations of Ethyl 2 Methyl 6 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Due to a lack of specific studies on ethyl 2-methyl-6-nitrobenzoate (B8389549), this section will discuss the expected outcomes of quantum chemical calculations based on general principles and studies of analogous nitroaromatic compounds. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules.
For ethyl 2-methyl-6-nitrobenzoate, DFT calculations would likely be employed to optimize the molecular geometry and calculate various electronic properties. The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating methyl (-CH3) and ethyl ester (-COOCH2CH3) groups on the benzene (B151609) ring would create a complex electronic environment.
Table 6.1.1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively low | Indicates the energy of the highest occupied molecular orbital; a lower value suggests higher stability and lower reactivity as an electron donor. |
| LUMO Energy | Relatively low | Indicates the energy of the lowest unoccupied molecular orbital; a low LUMO energy, typical for nitroaromatics, suggests susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | Significant | The polar nitro and ester groups would induce a notable dipole moment, influencing intermolecular interactions and solubility. |
| Mulliken Charges | Negative charges on oxygen atoms of the nitro and ester groups; positive charge on the nitrogen atom and the carbonyl carbon. | These charges indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. |
| Molecular Electrostatic Potential (MEP) Map | Negative potential (red) around the nitro and carbonyl oxygen atoms; positive potential (blue) around the aromatic protons and the ethyl group. | The MEP map visually represents the charge distribution and is a guide to predicting intermolecular interactions and reactive sites. |
Reactivity descriptors derived from these calculations, such as global hardness, softness, and electrophilicity index, would further quantify the molecule's reactivity. The nitro group is expected to be the primary site for reduction reactions, a common characteristic of nitroaromatic compounds.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior and conformational preferences of this compound. The rotational freedom around the single bonds, particularly the C-C bond connecting the ester group to the ring and the C-O bond of the ethyl group, would be of primary interest.
The steric hindrance between the ortho-substituted methyl and nitro groups would likely restrict the rotation of the ester group, favoring a non-planar conformation with respect to the benzene ring. MD simulations would explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.
Table 6.2.1: Expected Key Findings from a Conformational Analysis of this compound
| Dihedral Angle | Description | Predicted Stable Conformation(s) | Rationale |
| C(ring)-C(ester)-O-C(ethyl) | Rotation of the ethyl group relative to the carbonyl group. | Likely to adopt staggered conformations to minimize torsional strain. | Similar to simple esters, this rotation avoids eclipsing interactions. |
| C(ring)-C(ring)-C(ester)=O | Rotation of the entire ester group relative to the benzene ring. | A twisted conformation where the ester group is not coplanar with the ring. | Steric clash between the carbonyl oxygen and the ortho-methyl group, and between the ester's ether oxygen and the ortho-nitro group, would destabilize a planar arrangement. |
Machine Learning Approaches in Predicting Chemical Behavior and Properties
In the absence of extensive experimental data for this compound, machine learning (ML) models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, could be utilized for prediction. nih.gov These models are trained on large datasets of known compounds to learn the relationships between molecular structure and various properties.
For a nitroaromatic compound like this compound, ML models could predict a range of properties. These predictions are based on molecular descriptors calculated from the compound's structure, which can be constitutional, topological, geometrical, or quantum-chemical in nature.
Table 6.3.1: Potential Applications of Machine Learning in Predicting Properties of this compound
| Property to Predict | Relevant ML Model Type | Key Molecular Descriptors | Potential Significance |
| Toxicity/Mutagenicity | QSAR | Electronic descriptors (e.g., LUMO energy), hydrophobicity (logP), and specific structural fragments. nih.gov | Nitroaromatic compounds are often associated with biological activity, and predictive models can provide an early assessment of potential hazards. |
| Solubility | QSPR | Polar surface area, molecular weight, hydrogen bond donors/acceptors, and logP. | Important for a wide range of chemical applications, from synthesis and purification to formulation. |
| Boiling Point/Melting Point | QSPR | Molecular weight, intermolecular forces (dipole moment, van der Waals surface area), and molecular symmetry. | Fundamental physical properties that are useful for process design and material characterization. |
| Reactivity | QSAR/QSPR | Quantum chemical descriptors (HOMO/LUMO energies, atomic charges), and presence of reactive functional groups. | Predicting reactivity towards specific reagents or under certain conditions can guide synthetic planning. |
It is important to note that the accuracy of these predictions is highly dependent on the quality and applicability domain of the ML model used. For a novel compound like this compound, it would be crucial to ensure that the training set of the model includes structurally similar compounds to achieve reliable predictions.
Future Research Perspectives and Emerging Directions
Development of Greener Synthetic Pathways for Nitrobenzoates
Traditional nitration methods, often relying on a harsh mixture of nitric and sulfuric acids, present significant environmental and safety challenges, including the generation of large quantities of acidic waste and potential for runaway reactions. researchgate.netvapourtec.com Consequently, a major focus of future research is the development of greener and safer synthetic routes for nitrobenzoates.
Emerging strategies in green chemistry are being actively explored to mitigate these issues. chemistryjournals.netresearchgate.net These include:
Solid-Supported Reagents: Using inorganic nitrates adsorbed on solid supports like silica (B1680970) gel offers a cleaner, environmentally benign approach to nitration. researchgate.net This method simplifies catalyst removal and recycling. researchgate.net
Microwave and Ultrasound Assistance: The application of microwave or ultrasound energy can accelerate reaction rates, improve product yields, and reduce energy consumption compared to conventional heating methods. researchgate.net
Biocatalysis: The use of enzymes, such as flavin-dependent monooxygenases, presents an attractive, though underexplored, avenue for nitration under mild, aqueous conditions. acs.org Biocatalytic methods offer high selectivity and avoid harsh reagents.
Flow Chemistry: Continuous flow processing provides superior control over reaction parameters like temperature and stoichiometry, significantly enhancing safety, especially for highly exothermic nitration reactions. vapourtec.comewadirect.com Microreactors, in particular, offer excellent mass and heat transfer, minimizing the formation of by-products and allowing for safer, more efficient production. soton.ac.uk
| Greener Synthetic Approach | Key Advantages | Representative Research Finding |
|---|---|---|
| Solid-Supported Reagents | Environmentally benign, ease of catalyst removal and recycling. researchgate.netresearchgate.net | Inorganic nitrates on silica gel have been reported as effective nitrating agents, offering a simple and clean synthesis of aromatic nitro compounds. researchgate.net |
| Microwave-Assisted Synthesis | Reduced energy consumption, accelerated reaction times, improved yields. researchgate.net | Microwaves directly couple with molecules, leading to rapid and uniform heating, which is more efficient than conventional methods. researchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. acs.org | Enzymatic nitration using cofactor-dependent enzymes with O₂ or H₂O₂ as oxidants is a promising area, though still in early stages of exploration. acs.org |
| Continuous Flow Chemistry | Enhanced safety, precise temperature and stoichiometry control, improved reproducibility. vapourtec.comewadirect.com | Droplet-based microreactors have been successfully used for the continuous flow nitration of benzoic acid derivatives, achieving high conversion and selectivity. soton.ac.uk |
Exploration of Novel Reaction Catalysis and Mechanistic Insights
The classic mechanism for the nitration of a benzoate (B1203000), such as methyl benzoate, involves an electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com The aromatic ring of the benzoate then attacks this electrophile. aiinmr.com The ester group is a deactivating, meta-directing substituent, meaning the nitro group is predominantly added to the meta position. quora.com
Future research is focused on developing novel catalytic systems that offer greater control, efficiency, and selectivity. Palladium-catalyzed transformations, for instance, have shown promise for converting aryl chlorides and triflates to nitroaromatics under weakly basic conditions, providing access to compounds that are difficult to synthesize via other methods. organic-chemistry.org The development of heterogeneous catalysts is also a key area, as they are more easily separated from the reaction mixture and can be reused, aligning with green chemistry principles. researchgate.net
Gaining deeper mechanistic insights is crucial for designing better catalysts and optimizing reaction conditions. Kinetic studies, such as those performed on the nitration of methyl benzoate, help to characterize the reaction network and identify potential runaway conditions, leading to safer process design. acs.org Understanding the precise steps of electrophile formation and nucleophilic attack allows chemists to fine-tune catalysts and reaction parameters to favor the desired product, such as Ethyl 2-methyl-6-nitrobenzoate (B8389549), while minimizing unwanted isomers or by-products.
Integration into Advanced Materials Research and Design
Nitroaromatic compounds are valuable building blocks in organic synthesis and are utilized in the creation of various materials, including polymers, dyes, and pharmaceuticals. researchgate.netnih.gov The presence of both a nitro group (a strong electron-withdrawing group) and an ester functional group gives Ethyl 2-methyl-6-nitrobenzoate unique electronic and chemical properties that can be exploited in materials science. wikipedia.org
Future research will likely explore the integration of this compound into advanced materials:
Polymer Chemistry: Incorporating nitrobenzoate derivatives into polymer chains can enhance properties such as thermal stability and mechanical strength. nbinno.com The polar nitro group can influence intermolecular interactions, potentially leading to materials with tailored physical characteristics.
Functional Materials: Nitroaromatic compounds are precursors to aromatic amines via reduction, which are themselves vital intermediates for a vast range of materials. wikipedia.org Ethyl 2-methyl-6-aminobenzoate, derived from the title compound, could serve as a monomer for high-performance polymers or as a building block for functional dyes and pigments.
Sensing Applications: The electron-deficient nature of the nitroaromatic ring makes some of these compounds useful in sensor technology. For example, certain materials exhibit fluorescence quenching in the presence of nitroaromatic vapors, a principle used in the detection of explosives. acs.org Research could explore the potential of materials derived from this compound in chemical sensing platforms.
Computational Design and Predictive Modeling for Derivative Synthesis
In silico techniques are becoming indispensable tools for accelerating the discovery and development of new molecules and materials. nih.gov Computational chemistry and predictive modeling offer a time- and cost-efficient means to design novel derivatives of this compound and to predict their properties before undertaking laboratory synthesis. nih.gov
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of molecules with their chemical or biological activity. mdpi.comresearchgate.net These models can be used to predict the properties, including potential toxicity or mutagenicity, of newly designed nitroaromatic compounds, guiding the synthesis toward safer and more effective molecules. mdpi.comresearchgate.net
Density Functional Theory (DFT): DFT calculations are powerful for investigating the electronic structure, stability, and reactivity of molecules. researchgate.net This method can be used to predict reaction mechanisms, calculate bond dissociation energies, and optimize the geometry of nitrobenzoate derivatives. researchgate.netunpatti.ac.id Such insights are invaluable for designing more efficient synthetic routes and for predicting the performance of new energetic materials or functional molecules. mdpi.com
By using these predictive models, researchers can screen large virtual libraries of potential derivatives to identify candidates with desired properties, such as enhanced stability, specific electronic characteristics, or improved performance in a material application. This computational-first approach streamlines the research and development process, focusing experimental efforts on the most promising candidates. mdpi.com
| Computational Method | Application in Nitrobenzoate Research | Example of Insight Gained |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicting toxicity, mutagenicity, and other biological or chemical activities of derivatives. mdpi.comresearchgate.net | Identifies molecular descriptors (e.g., size, flexibility) that correlate with toxicity, allowing for the design of safer compounds. nih.gov |
| DFT (Density Functional Theory) | Analyzing electronic structures, predicting reaction pathways, and calculating energetic properties of novel derivatives. researchgate.net | Computes C-NO₂ bond dissociation energies to assess the stability of energetic materials or predict reactivity in synthetic transformations. researchgate.net |
Q & A
Basic: What are the standard synthetic methodologies for Ethyl 2-methyl-6-nitrobenzoate, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via esterification and nitration reactions. A common approach involves:
- Esterification: Reacting 2-methyl-6-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) under reflux .
- Nitration: Direct nitration of ethyl 2-methylbenzoate using mixed nitric-sulfuric acids, controlling temperature (0–5°C) to avoid over-nitration.
Optimization strategies include:
- Catalyst selection: Heterogeneous catalysts like ultradispersed natural zeolites improve yield and reduce side reactions .
- Energy-efficient methods: Microwave irradiation or ultrasound can enhance reaction rates and selectivity, as demonstrated in analogous nitrobenzoate syntheses .
Basic: What purification and characterization techniques are recommended for this compound?
Answer:
Purification:
- Recrystallization: Use solvents like ethanol/water mixtures to remove unreacted starting materials.
- Column chromatography: Silica gel with ethyl acetate/hexane gradients separates nitro/ester byproducts.
Characterization:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C6, methyl at C2).
- X-ray crystallography: Resolves crystal packing and validates molecular geometry (using SHELX programs for refinement) .
Advanced: How can hydrogen-bonding patterns in the crystal structure of this compound inform supramolecular design?
Answer:
The nitro and ester groups participate in intermolecular hydrogen bonds (H-bonds), influencing crystal packing. Methodologies include:
- Graph-set analysis: Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict aggregation behavior .
- SHELXL refinement: Resolve H-bond networks in crystallographic data, noting deviations in bond angles/distances due to steric effects from the methyl group .
Advanced: How can researchers resolve contradictions in reported solubility or spectroscopic data for this compound?
Answer:
Discrepancies often arise from:
- Solvent polarity: Solubility in aqueous/organic mixtures varies with pH and temperature (e.g., lower solubility in acidic media due to protonation of the nitro group) .
- Crystallographic vs. solution-state data: X-ray structures may show planar nitro groups, while NMR in solution reveals rotational flexibility. Use temperature-dependent NMR to assess conformational dynamics .
Advanced: What computational and experimental approaches validate the electronic effects of the nitro and methyl substituents?
Answer:
- DFT calculations: Model electron-withdrawing (nitro) and electron-donating (methyl) effects on aromatic ring reactivity. Compare HOMO-LUMO gaps with experimental UV-Vis spectra .
- Kinetic studies: Monitor nitration rates of ethyl 2-methylbenzoate derivatives to quantify substituent effects on electrophilic aromatic substitution .
Methodological Safety: What protocols mitigate risks during synthesis and handling?
Answer:
- Engineering controls: Use fume hoods to limit exposure to nitric acid fumes or organic solvents .
- Personal protective equipment (PPE): Acid-resistant gloves and goggles are mandatory during nitration.
- Waste management: Neutralize acidic waste with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
